2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
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Overview
Description
2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and oxadiazole groups
Preparation Methods
The synthesis of 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine include:
2-methoxy-5-(phenylamino)methylphenol: This compound has a similar methoxy substitution but differs in the presence of an amino group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with methoxy and amino substitutions, but with a different core structure.
2-methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but has an isocyanate functional group instead of the oxadiazole and pyrimidine rings.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-11(8-16-15(17-9)21-3)14-18-13(19-22-14)10-6-4-5-7-12(10)20-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQOWNCJYAIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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